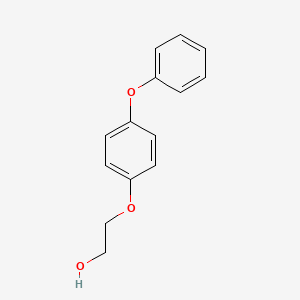

2-(4-Phenoxyphenoxy)ethanol

Übersicht

Beschreibung

2-(4-Phenoxyphenoxy)ethanol is an organic compound with the molecular formula C14H14O3. It is a white solid at room temperature and is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of two phenoxy groups attached to an ethanol backbone, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Phenoxyphenoxy)ethanol typically involves the ethoxylation of paraphenoxy phenol with oxacyclopropane under alkaline conditions. This reaction is facilitated by the presence of an alkaline catalyst, which promotes the addition of the ethylene oxide to the phenoxy phenol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Phenoxyphenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.

Reduction: Formation of phenoxyethanol or phenoxyethane.

Substitution: Formation of various substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-(4-Phenoxyphenoxy)ethanol has a diverse range of applications across multiple fields:

Chemistry

- Intermediate in Synthesis : It is frequently used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

- Enzyme Inhibition Studies : The compound is employed in research focused on enzyme inhibition and protein interactions, which are crucial for understanding biological processes and developing therapeutic agents.

Medicine

- Drug Formulation : Investigations are ongoing into its potential use in drug formulations, particularly as a preservative due to its antimicrobial properties.

- Antimicrobial Agent : It disrupts cellular membranes of microorganisms, inhibiting their growth and making it a candidate for further studies in medicinal chemistry.

Industry

- Polymer Production : Utilized in the production of polymers and resins, where its chemical structure contributes to the properties of the final products.

- Solvent Applications : Acts as a solvent in various industrial processes, enhancing the efficiency of chemical reactions and product formulations.

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for use in medical formulations aimed at preventing infections.

Case Study 2: Enzyme Interaction

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Case Study 3: Polymer Development

In industrial applications, experiments have indicated that incorporating this compound into polymer matrices enhances material properties such as durability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2-(4-Phenoxyphenoxy)ethanol involves its interaction with cellular components, leading to various biochemical effects. It acts as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, thereby inhibiting their growth. The compound also interacts with enzymes and proteins, altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Phenoxyethanol: A related compound with similar antimicrobial properties but different structural characteristics.

Phenoxyacetic acid: Another similar compound used in various chemical applications.

Phenoxyacetaldehyde: A compound with similar reactivity but different functional groups.

Uniqueness: 2-(4-Phenoxyphenoxy)ethanol is unique due to its dual phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it particularly useful in specific industrial and research applications .

Biologische Aktivität

2-(4-Phenoxyphenoxy)ethanol, also known by its CAS number 63066-74-0, is an organic compound characterized by a phenoxy group that is significant in various biological applications. This compound has garnered attention due to its potential therapeutic effects, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound consists of two phenoxy groups linked by an ethylene glycol unit. This configuration is crucial for its biological activity, as the phenoxy moiety is often associated with enhanced pharmacological properties.

Anticancer Properties

Research indicates that compounds with phenoxy groups exhibit significant anticancer activity. A study highlighted that derivatives of phenoxy compounds can inhibit cancer cell proliferation and induce apoptosis. Specifically, phenoxyphenyl derivatives demonstrated effectiveness against various cancer cell lines including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 | Inhibition of VEGFR-2 phosphorylation |

| HepG2 (hepatocellular) | 0.56 ± 0.01 | Induction of apoptosis via G2/M phase arrest |

| MCF-7 (breast cancer) | 3.40–1.10 | Triggering apoptosis through intrinsic pathways |

These findings suggest that the presence of the phenoxy group is critical for the biological activity of these compounds, influencing their ability to interact with molecular targets involved in cancer progression .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. The compound's structure allows it to form hydrogen bonds and ionic interactions with specific enzymes, potentially inhibiting their activity. This mechanism is relevant in drug development, particularly for targeting enzymes involved in metabolic pathways related to disease .

Developmental Toxicity Studies

A technical report from the National Toxicology Program examined the developmental toxicity of related compounds, including those containing the phenoxyphenol moiety. The study involved administering various doses to pregnant rats and rabbits, assessing fetal development and maternal health. Key findings included:

- Maternal Weight Gain: Decreased at higher doses (400 mg/kg/day and above).

- Fetal Findings: Minor liver discoloration noted but no significant external or visceral malformations attributed to exposure .

These studies are essential for understanding the safety profile of compounds related to this compound.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound binds to receptors or enzymes, altering their function.

- Cell Cycle Arrest: It can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Signal Transduction Pathways: Inhibition of pathways such as STAT3 has been observed, which plays a role in cancer cell survival and proliferation .

Eigenschaften

IUPAC Name |

2-(4-phenoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDTXHCIHYNABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405467 | |

| Record name | 2-(4-phenoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63066-74-0 | |

| Record name | 2-(4-phenoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.